molecular formula C9H10ClNO4 B11875730 5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride

5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride

Cat. No.: B11875730
M. Wt: 231.63 g/mol
InChI Key: KVIKBBNWQWDBEO-UHFFFAOYSA-N
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Description

5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride is a chemical compound that serves as a significant building block in the synthesis of eumelanin, the most common form of melanin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride typically involves the hydroxylation of indoline-2-carboxylic acid. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate in an acidic medium . The process requires careful control of temperature and pH to ensure the selective hydroxylation at the 5 and 6 positions of the indoline ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to undergo redox reactions. The hydroxyl groups can be oxidized to form quinones, which can then participate in further chemical reactions. This redox activity is crucial for its role in the biosynthesis of melanin, where it acts as an intermediate in the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydroxyindoline-2-carboxylic acid hydrochloride is unique due to the presence of two hydroxyl groups at the 5 and 6 positions, which significantly enhance its redox activity and make it a valuable intermediate in various chemical and biological processes .

Properties

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

IUPAC Name

5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO4.ClH/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12;/h2-3,6,10-12H,1H2,(H,13,14);1H

InChI Key

KVIKBBNWQWDBEO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC(=C(C=C21)O)O)C(=O)O.Cl

Origin of Product

United States

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